BTZ043
Vue d'ensemble
Description
BTZ-043 est un composé appartenant à la classe des benzothiazinones, connu pour son activité antituberculeuse puissante. Il a montré un potentiel significatif dans l’inhibition de la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Le composé agit en ciblant une enzyme spécifique cruciale pour la synthèse de la paroi cellulaire bactérienne, ce qui en fait un candidat potentiel pour de nouveaux traitements de la tuberculose .
Mécanisme D'action
BTZ-043 exerce ses effets en inhibant l’enzyme décaprenyl-phosphoribose-2′-épimérase (DprE1), qui est essentielle à la synthèse du D-arabinofuranose, un composant de la paroi cellulaire bactérienne. En bloquant cette enzyme, BTZ-043 perturbe la formation de la paroi cellulaire, ce qui entraîne la mort des cellules bactériennes. Ce mécanisme est hautement sélectif pour les espèces mycobactériennes, ce qui fait de BTZ-043 un puissant agent antituberculeux .
Analyse Biochimique
Biochemical Properties
BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In studies, this compound-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, this compound prevents the formation of decaprenylphosphoryl-β- d -arabinose .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In preclinical toxicology studies, this compound showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .
Transport and Distribution
It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
BTZ-043 est synthétisé par une série de réactions chimiques impliquant la formation du noyau benzothiazinone. La voie de synthèse implique généralement la nitration d’un précurseur de benzothiazine, suivie de diverses modifications de groupes fonctionnels pour obtenir la structure souhaitée. Les conditions réactionnelles comprennent souvent l’utilisation d’acides et de bases forts, de températures contrôlées et de solvants spécifiques pour assurer la pureté et le rendement du produit final .
Méthodes de production industrielle
La production industrielle de BTZ-043 implique la mise à l’échelle de la synthèse en laboratoire à une échelle plus grande, en veillant à ce que le processus soit rentable et efficace. Cela comprend l’optimisation des conditions réactionnelles, l’utilisation de réactifs de haute pureté et la mise en œuvre de mesures strictes de contrôle qualité pour maintenir la cohérence et l’efficacité du composé .
Analyse Des Réactions Chimiques
Types de réactions
BTZ-043 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans le composé pour former des dérivés aminés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent de puissants oxydants comme le permanganate de potassium pour l’oxydation, des réducteurs comme le borohydrure de sodium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de BTZ-043. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes, ce qui les rend utiles pour des recherches et des développements supplémentaires .
Applications De Recherche Scientifique
BTZ-043 a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme modèle pour étudier la synthèse et la réactivité des benzothiazinones.
Biologie : Il est utilisé pour étudier les mécanismes de la synthèse de la paroi cellulaire bactérienne et les effets de l’inhibition de ce processus.
Médecine : BTZ-043 est étudié comme un nouveau traitement potentiel de la tuberculose, en particulier pour les souches de Mycobacterium tuberculosis résistantes aux médicaments.
Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux agents antimicrobiens et d’autres applications pharmaceutiques
Comparaison Avec Des Composés Similaires
Composés similaires
PBTZ169 : Un autre composé de benzothiazinone ayant une activité antituberculeuse similaire.
INH (Isoniazide) : Un médicament antituberculeux de première ligne qui cible également la paroi cellulaire bactérienne mais par un mécanisme différent.
Rifampicine : Un antibiotique utilisé en association avec d’autres médicaments pour traiter la tuberculose, avec un mécanisme d’action différent
Unicité de BTZ-043
BTZ-043 se distingue par sa forte puissance et sa sélectivité pour les espèces mycobactériennes. Il a montré une activité supérieure dans les modèles précliniques par rapport à d’autres médicaments antituberculeux et a démontré des effets synergiques lorsqu’il est utilisé en association avec des médicaments comme la rifampicine et la bédaquiline. Son mécanisme d’action unique et son profil de faible toxicité en font un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151286 | |
Record name | BTZ-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161233-85-7 | |
Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BTZ-043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BTZ-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BTZ-043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?
A1: this compound primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]
Q2: How does this compound interact with DprE1?
A2: this compound acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]
Q3: What are the downstream consequences of DprE1 inhibition by this compound?
A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []
Q5: Which structural features of this compound are crucial for its antimycobacterial activity?
A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for this compound's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]
Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?
A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]
Q7: Have any this compound derivatives with improved properties been developed?
A7: Yes, researchers have synthesized various this compound derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]
Q8: How potent is this compound against Mycobacterium tuberculosis in vitro?
A8: this compound exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []
Q9: How effective is this compound against drug-resistant strains of M. tuberculosis?
A9: Importantly, this compound displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.
Q10: Has this compound demonstrated efficacy in animal models of tuberculosis?
A10: Yes, this compound significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]
Q11: Is this compound effective against intracellular Mycobacterium tuberculosis?
A11: Yes, this compound effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.
Q12: What is the primary mechanism of resistance to this compound?
A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with this compound, rendering the drug ineffective. [, ]
Q13: Does cross-resistance exist between this compound and other DprE1 inhibitors?
A13: Although mutations in DprE1 are the primary resistance mechanism for this compound, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []
Q14: Are there other mechanisms of resistance to this compound?
A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates this compound by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to this compound and other DprE1 inhibitors. [, , ]
Q15: Does this compound undergo metabolism in vivo?
A16: Yes, this compound undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []
Q16: Has in vivo dearomatization of this compound been observed?
A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of this compound and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]
Q17: Are there any drug delivery strategies being explored for this compound?
A18: One study explored encapsulating this compound within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for this compound and its derivatives is warranted.
Q18: Have computational methods been employed to study this compound and its interactions?
A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of this compound with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.